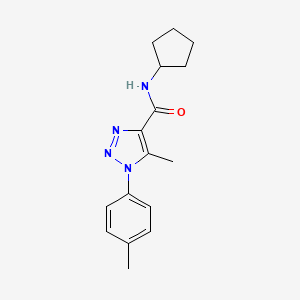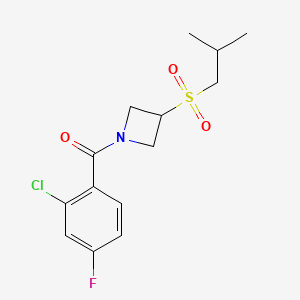
3-溴-5-叔丁基-4-羟基苯甲醛
描述
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2. It is a substituted benzaldehyde, characterized by the presence of a bromine atom, a tert-butyl group, and a hydroxyl group on the benzene ring.
科学研究应用
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, and modulate their activity .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom can be lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are known to participate in various biochemical reactions, including free radical reactions . These reactions can lead to changes in cellular processes and potentially affect downstream pathways .
Result of Action
It’s known that the derivatives of similar compounds possess equipotent anti-inflammatory activities to indomethacin , suggesting potential anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde typically involves the bromination of 5-tert-butyl-4-hydroxybenzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-tert-butyl-4-hydroxybenzoic acid.
Reduction: 3-Bromo-5-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Hydroxy-3-tert-butyl-5-bromobenzaldehyde: Similar structure but with different positioning of the hydroxyl and bromine groups.
Uniqueness
3-Bromo-5-tert-butyl-4-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of the bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-bromo-5-tert-butyl-4-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)5-9(12)10(8)14/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZBIKFXFGEUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C=O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)



![1-[4-[4-(4-Methylpyrimidin-2-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2506348.png)


![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2506356.png)
![2,5-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2506357.png)



![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
